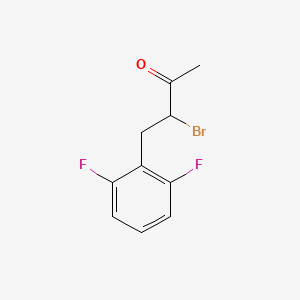

3-Bromo-4-(2,6-difluorophenyl)butan-2-one

Description

3-Bromo-4-(2,6-difluorophenyl)butan-2-one is a halogenated ketone featuring a bromine atom at the third carbon and a 2,6-difluorophenyl group at the fourth position of a butan-2-one backbone. This compound’s structure combines aromatic fluorine substituents with a reactive ketone group, making it a candidate for applications in pharmaceutical intermediates or organic synthesis.

Properties

IUPAC Name |

3-bromo-4-(2,6-difluorophenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2O/c1-6(14)8(11)5-7-9(12)3-2-4-10(7)13/h2-4,8H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYURKBUFBYEIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=C(C=CC=C1F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

3-Bromo-4-(2,6-difluorophenyl)butan-2-one plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, impacting the overall function of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to inhibition or activation of their activity. This compound has also been observed to influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and function, both in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. These interactions can lead to changes in metabolic flux and levels of metabolites, impacting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its activity and function. The compound’s distribution can affect its efficacy and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context and the specific biomolecules it interacts with.

Biological Activity

3-Bromo-4-(2,6-difluorophenyl)butan-2-one is a chemical compound with the molecular formula C₁₀H₉BrF₂O and a molecular weight of approximately 249.08 g/mol. Its structure features a butanone backbone with a bromine atom and a 2,6-difluorophenyl group, which may influence its biological properties and potential applications in pharmaceuticals and organic synthesis .

The unique arrangement of bromine and fluorine substituents on the phenyl ring, combined with the butanone moiety, contributes to the compound's distinctive chemical behavior. Various synthetic routes can be employed to produce this compound, although specific methodologies are not widely documented in current literature .

Antimicrobial Activity

Compounds containing halogenated phenyl groups have been noted for their antimicrobial properties. For instance, brominated compounds typically show enhanced activity against various microbial strains. The presence of fluorine may also contribute to increased potency and selectivity .

Potential Therapeutic Applications

Research indicates that derivatives of halogenated compounds can serve as effective agents against infections caused by resistant strains of bacteria and fungi. The structure-activity relationship (SAR) studies suggest that modifications in the halogenation pattern can significantly affect biological efficacy .

Antifungal Activity

A study evaluating similar compounds demonstrated potent antifungal activity against resistant strains of Candida species. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antifungal agents, indicating that structural modifications can lead to enhanced bioactivity .

In Silico Studies

In silico modeling has been employed to predict the biological activity of halogenated phenyl compounds. These studies often utilize quantitative structure–activity relationship (QSAR) models to assess potential interactions with biological targets . For example, molecular docking studies indicated favorable binding affinities for certain targets associated with antimicrobial resistance mechanisms.

Data Tables

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H9BrF2O

- Molecular Weight : Approximately 249.08 g/mol

- Structural Features :

- Bromine and fluorine substituents enhance reactivity.

- The butanone moiety provides a versatile framework for further chemical modifications.

Pharmaceutical Applications

3-Bromo-4-(2,6-difluorophenyl)butan-2-one has been identified as a potential intermediate in the synthesis of biologically active compounds. Its structural similarities to known pharmaceuticals suggest it may exhibit significant biological properties, although specific data on its biological activity is limited.

Potential Therapeutic Uses

- BACE Inhibition : The compound may serve as an intermediate in the development of BACE inhibitors for treating Alzheimer's disease. BACE (beta-site amyloid precursor protein cleaving enzyme) plays a crucial role in the production of amyloid-beta peptides, which are implicated in Alzheimer's pathology. Compounds with similar structures have shown promise as effective BACE inhibitors .

| Application Area | Description |

|---|---|

| Alzheimer's Disease Treatment | Potential use as a BACE inhibitor to reduce amyloid-beta production. |

| Antimicrobial Agents | Similar compounds exhibit antimicrobial properties; further research could explore this application. |

Organic Synthesis

The compound's unique structure allows it to participate in various organic reactions, making it valuable in synthetic chemistry.

Synthetic Routes

Several synthetic pathways can be employed to produce this compound:

- Halogenation Reactions : Introduction of bromine and fluorine substituents through electrophilic aromatic substitution.

- Condensation Reactions : Reaction with other organic compounds to form larger molecules with potential pharmaceutical applications.

Case Study: Synthesis of Related Compounds

A study demonstrated the successful synthesis of derivatives using this compound as a starting material. These derivatives showed enhanced biological activity compared to their precursors, indicating the compound's utility in drug development.

Biological Interactions

Understanding how this compound interacts with biological molecules is crucial for assessing its therapeutic potential. Research could focus on:

- Enzyme Inhibition Studies : Evaluating its effectiveness against specific enzymes related to disease pathways.

- Cellular Assays : Investigating cytotoxicity and efficacy in various cell lines.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

| Compound Name | Molecular Formula | Key Functional Groups/Substituents |

|---|---|---|

| This compound | C₁₀H₈BrF₂O | Bromine, 2,6-difluorophenyl, ketone |

| 4-Bromo-2,6-dichlorophenylamine | C₆H₄BrCl₂N | Bromine, 2,6-dichloro, amine |

| 5-Bromo-1,3-dichloro-2-fluorobenzene | C₆H₂BrCl₂F | Bromine, 1,3-dichloro, 2-fluoro |

Key Observations :

- Ketone vs.

- Halogen Substitution : The 2,6-difluorophenyl group in the target compound contrasts with the 2,6-dichloro (in 4-Bromo-2,6-dichlorophenylamine) and 1,3-dichloro-2-fluoro (in 5-Bromo-1,3-dichloro-2-fluorobenzene) patterns. Fluorine’s electronegativity may enhance stability and alter intermolecular interactions compared to chlorine .

Physicochemical Property Comparison

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| This compound | 261.08 (calculated) | Not available | Not available | Not available |

| 4-Bromo-2,6-dichlorophenylamine | 240.92 | 85–86 | Not reported | Not reported |

| 5-Bromo-1,3-dichloro-2-fluorobenzene | 243.9 | Not reported | 234 | 1.824 |

Key Observations :

- Molecular Weight: The target compound’s molecular weight (261.08) is higher than both analogs due to its extended butanone chain.

- Melting/Boiling Points : The amine analog (4-Bromo-2,6-dichlorophenylamine) has a defined melting point (85–86°C), likely due to hydrogen bonding from the -NH₂ group. The benzene analog (5-Bromo-1,3-dichloro-2-fluorobenzene) has a higher boiling point (234°C) attributed to halogen-heavy substitution increasing molecular mass and van der Waals forces .

- Density : The density of 5-Bromo-1,3-dichloro-2-fluorobenzene (1.824 g/cm³) reflects the cumulative effect of heavy halogens.

Limitations and Recommendations

The provided evidence lacks explicit data on this compound’s experimental properties, necessitating reliance on structural analogs () and indirect inferences. Future studies should prioritize experimental characterization of the target compound’s solubility, stability, and spectral data.

Preparation Methods

General Synthetic Strategy

The preparation of 3-bromo-4-(2,6-difluorophenyl)butan-2-one typically involves the bromination of a suitable precursor ketone, such as 4-(2,6-difluorophenyl)butan-2-one. The key steps are:

- Starting material : 4-(2,6-difluorophenyl)butan-2-one or related aryl-substituted butan-2-ones.

- Brominating agent : Bromine (Br₂) or N-bromosuccinimide (NBS) is used to introduce the bromine atom at the 3-position.

- Catalysts : Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) can be employed to enhance regioselectivity and reaction rate.

- Reaction conditions : Typically carried out under controlled temperature (0–25 °C) to minimize side reactions and over-bromination.

- Atmosphere : Inert atmosphere (nitrogen or argon) to prevent oxidation or unwanted side reactions.

- Purification : Column chromatography or recrystallization to achieve high purity and yields.

This approach is analogous to the preparation of 3-bromo-4-(2-methylphenyl)butan-2-one, where bromination of the corresponding ketone precursor is the key step.

Detailed Reaction Conditions and Mechanism

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Brominating agent | N-Bromosuccinimide (NBS) or Br₂ | NBS preferred for milder, selective bromination |

| Catalyst | AlCl₃ or FeCl₃ | Enhances electrophilic bromination |

| Solvent | Dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), or acetonitrile | Solvent choice affects reaction rate and selectivity |

| Temperature | 0–25 °C | Lower temperatures reduce side reactions |

| Reaction time | 1–4 hours | Monitored by TLC or HPLC |

| Atmosphere | Nitrogen or argon | Prevents oxidation and moisture interference |

| Workup | Quench with aqueous sodium bisulfite or sodium thiosulfate | Removes excess bromine |

| Purification | Column chromatography or recrystallization | Ensures >80% purity |

Mechanism : The bromination proceeds via electrophilic substitution at the α-position to the ketone carbonyl (the 3-position in this case). The Lewis acid catalyst activates the bromine electrophile, facilitating selective bromination adjacent to the carbonyl group. The presence of electron-withdrawing fluorine substituents on the aromatic ring influences regioselectivity and reactivity, often increasing the electrophilicity of the ketone α-position.

Synthetic Route Example

A plausible synthetic route based on analogous compounds is:

Preparation of 4-(2,6-difluorophenyl)butan-2-one : This can be synthesized via an aldol condensation or Michael addition involving 2,6-difluorobenzaldehyde or its derivatives with suitable ketone precursors.

α-Bromination : The ketone is then subjected to bromination using NBS in the presence of a Lewis acid catalyst in an inert atmosphere at low temperature.

Isolation and purification : The reaction mixture is quenched, extracted, and purified by chromatography.

Comparative Data Table of Related Compounds Preparation

Research Findings and Optimization

- Reaction optimization : Controlling temperature and slow addition of brominating agent improves selectivity and yield.

- Catalyst choice : Lewis acids like AlCl₃ provide better regioselectivity compared to FeCl₃ in some cases.

- Solvent effects : Non-polar solvents such as dichloromethane favor cleaner reactions, while polar solvents may increase side reactions.

- Purity assessment : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm structure and purity.

- Spectroscopic characterization : ¹H and ¹³C NMR show characteristic shifts due to bromine and fluorine substituents; mass spectrometry confirms molecular weight.

Summary Table of Key Preparation Parameters

| Step | Description | Conditions/Notes |

|---|---|---|

| Precursor preparation | Synthesis of 4-(2,6-difluorophenyl)butan-2-one | Aldol condensation or Michael addition |

| Bromination | α-Bromination at 3-position | NBS or Br₂, AlCl₃ catalyst, 0–25 °C |

| Reaction atmosphere | Inert gas (N₂ or Ar) | Prevents oxidation |

| Reaction monitoring | TLC, HPLC | Ensures completion and purity |

| Workup and purification | Quenching, extraction, chromatography | Removes unreacted reagents and byproducts |

| Characterization | NMR, MS, HPLC | Confirms structure and purity |

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-4-(2,6-difluorophenyl)butan-2-one?

- Methodological Answer : A plausible approach involves nucleophilic bromination of a preformed difluorophenylbutanone precursor. For example, Friedel-Crafts acylation could be used to introduce the ketone group to a 2,6-difluorophenyl substrate, followed by bromination at the α-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ . Alternatively, halogen exchange reactions on chloro or iodo analogs may be feasible using LiBr or CuBr. Purity should be verified via HPLC (>95%) and structural confirmation via // NMR.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : NMR is essential to confirm the substitution pattern of the 2,6-difluorophenyl group (expected as a triplet due to coupling between fluorine atoms). NMR should resolve the brominated methylene protons (δ ~3.5–4.5 ppm, split due to coupling with fluorine).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) using ESI+ or MALDI-TOF can confirm the molecular ion peak ([M+H] at m/z 277.95) and adducts (e.g., [M+Na] at m/z 300.94) .

- IR : The ketone carbonyl stretch (~1700–1750 cm) and C-Br absorption (~500–600 cm) should be prominent.

Q. How reactive is the bromine atom in this compound toward nucleophilic substitution?

- Methodological Answer : The bromine at the β-position of the ketone is activated due to the electron-withdrawing effect of the carbonyl group, making it susceptible to SN2 reactions. For example, substitution with amines or thiols can proceed under mild conditions (e.g., DMF, 50°C). Kinetic studies using NMR to monitor reaction progress are recommended. Steric hindrance from the 2,6-difluorophenyl group may slow reactivity, necessitating longer reaction times .

Advanced Research Questions

Q. How can collision cross-section (CCS) data be applied to study this compound’s structural dynamics?

- Methodological Answer : Predicted CCS values (e.g., 149.5 Ų for [M+H]) from ion mobility spectrometry (IMS) can validate conformational stability in solution. Deviations between experimental and predicted CCS may indicate isomerization or aggregation. To resolve discrepancies:

- Compare CCS across multiple adducts (e.g., [M+NH₄] vs. [M+K]) .

- Use molecular dynamics simulations (e.g., Gaussian or GROMACS) to model gas-phase conformers.

Q. How to address contradictions between computational and experimental data for this compound?

- Methodological Answer :

- Electron Density Mismatches : If crystallography data is unavailable (as noted in ), employ cryo-electron microscopy or powder XRD paired with DFT-optimized structures.

- Spectroscopic Deviations : Re-examine solvent effects (e.g., chloroform vs. DMSO) on NMR chemical shifts. For computational models, include implicit solvent corrections (e.g., PCM in Gaussian).

- Reactivity Anomalies : Use kinetic isotope effects (KIEs) or Hammett plots to differentiate between electronic vs. steric influences .

Q. What computational strategies are optimal for modeling its electronic structure?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to map frontier molecular orbitals (FMOs), highlighting electrophilic sites (e.g., ketone carbon) and nucleophilic bromine.

- Docking Studies : If investigating biological activity, dock the compound into protein active sites (e.g., cytochrome P450) using AutoDock Vina, accounting for fluorine’s electronegativity .

- Solvent Effects : Conduct MD simulations in explicit solvents (e.g., water, acetonitrile) to assess aggregation propensity.

Q. How to design experiments for studying its stability under varying conditions?

- Methodological Answer :

- Thermal Stability : Use TGA-DSC to monitor decomposition temperatures.

- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and track degradation via LC-MS.

- Hydrolytic Stability : Incubate in buffered solutions (pH 1–13) and quantify unchanged compound via NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.